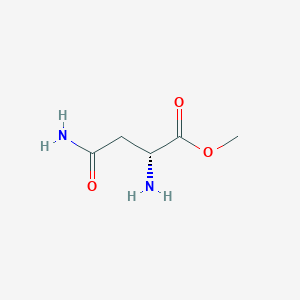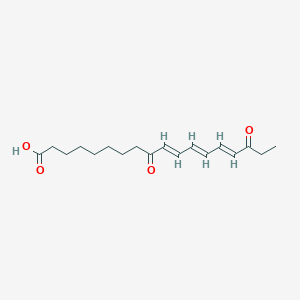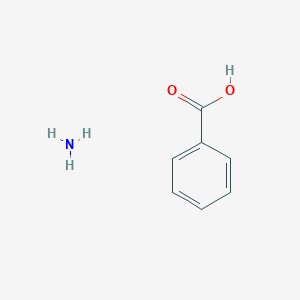
Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside, also known as Methyl 4-O-(α-D-mannopyranosyl)-β-D-galactopyranoside or MMHGP, is a synthetic carbohydrate compound that has been widely used in scientific research. MMHGP is a disaccharide derivative of lactose and mannose, and it has a unique structure that makes it an attractive compound for various applications in the field of biochemistry and molecular biology.
Mecanismo De Acción
MMHGP exerts its biological effects by binding to specific carbohydrate-binding domains on proteins. The binding of MMHGP to these domains can induce conformational changes in the protein, which can affect its function. MMHGP has been shown to inhibit the activity of various enzymes by binding to their carbohydrate-binding domains.
Efectos Bioquímicos Y Fisiológicos
MMHGP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including glycosidases, proteases, and lipases. MMHGP has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMHGP in lab experiments is its specificity for carbohydrate-binding domains. MMHGP can be used to selectively inhibit the activity of enzymes that contain these domains, without affecting other enzymes. However, one of the limitations of using MMHGP is its relatively low potency compared to other enzyme inhibitors.
Direcciones Futuras
There are several future directions for MMHGP research. One potential application of MMHGP is in the development of new antibiotics that target bacterial cell wall synthesis. MMHGP has been shown to inhibit the growth of various bacteria, and further research could lead to the development of more potent MMHGP derivatives that could be used as antibiotics. Additionally, MMHGP could be used as a tool for studying the role of carbohydrate-protein interactions in various biological processes, including cancer metastasis and immune response.
Métodos De Síntesis
MMHGP can be synthesized through a multistep process that involves the reaction of lactose with various reagents. One of the most common methods for MMHGP synthesis is the Koenigs-Knorr reaction, which involves the reaction of lactose with methyl α-D-mannopyranoside in the presence of silver carbonate and iodomethane. The resulting compound is then purified through column chromatography to obtain pure MMHGP.
Aplicaciones Científicas De Investigación
MMHGP has been widely used in scientific research as a probe for studying carbohydrate-protein interactions. Carbohydrate-protein interactions play a crucial role in many biological processes, including cell adhesion, signaling, and immune response. MMHGP has been used to study the binding properties of various proteins, including lectins, antibodies, and enzymes.
Propiedades
Número CAS |
139978-92-0 |
|---|---|
Nombre del producto |
Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside |
Fórmula molecular |
C14H26O11 |
Peso molecular |
370.35 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(2-hydroxyethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O11/c1-22-13-11(21)9(19)12(6(4-16)24-13)25-14-10(20)8(18)7(17)5(23-14)2-3-15/h5-21H,2-4H2,1H3/t5-,6-,7-,8+,9-,10+,11-,12+,13-,14-/m1/s1 |
Clave InChI |
JZGDBKNXYMJDJV-FFADNHARSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CCO)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CCO)O)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CCO)O)O)O)O)O |
Sinónimos |
MDMHG methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



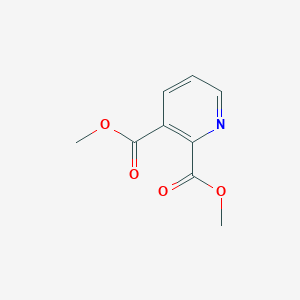
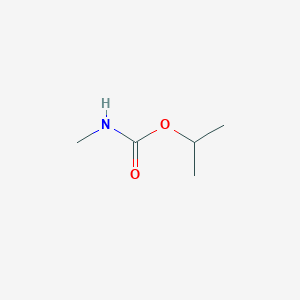
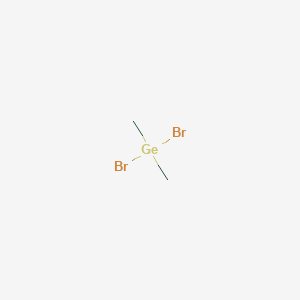

![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
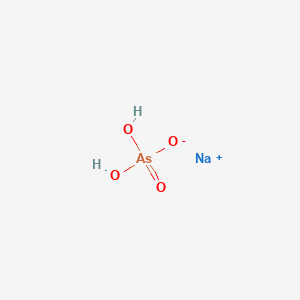

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
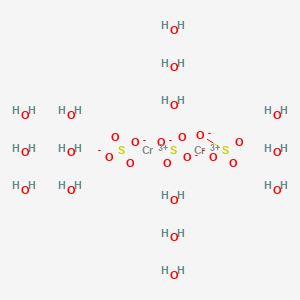
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
